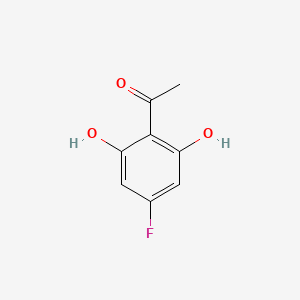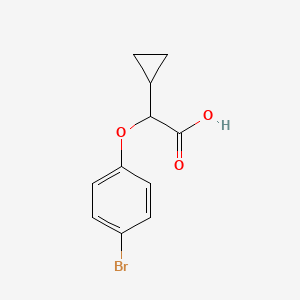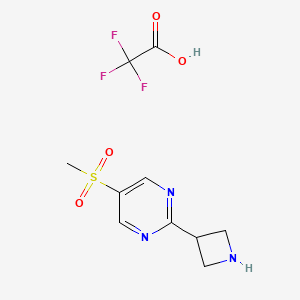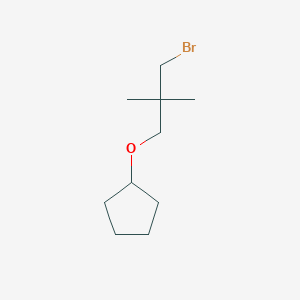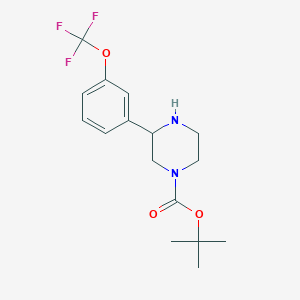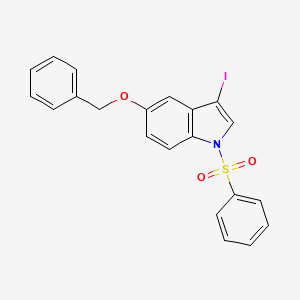
5-benzyloxy-1-benzenesulfonyl-3-iodo-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole is a complex organic compound that features a benzenesulfonyl group, a benzyloxy group, and an iodine atom attached to an indole core
Méthodes De Préparation
The synthesis of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonation of the indole using benzenesulfonyl chloride in the presence of a base.
Benzyloxy Group Addition: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Iodination: The final step involves the iodination of the indole ring, which can be carried out using iodine or other iodinating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl and benzyloxy groups can enhance binding affinity and specificity, while the iodine atom may participate in halogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole include:
1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole: This compound differs in the position of the benzyloxy group, which can affect its reactivity and binding properties.
1-(Benzenesulfonyl)-5-(benzyloxy)-3-bromo-1H-indole: The bromine atom in place of iodine can lead to different reactivity and interaction profiles.
1-(Benzenesulfonyl)-5-(benzyloxy)-3-chloro-1H-indole: Similar to the bromo analog, the chlorine atom can influence the compound’s chemical behavior.
The uniqueness of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole lies in the combination of its functional groups and the presence of iodine, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H16INO3S |
|---|---|
Poids moléculaire |
489.3 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-iodo-5-phenylmethoxyindole |
InChI |
InChI=1S/C21H16INO3S/c22-20-14-23(27(24,25)18-9-5-2-6-10-18)21-12-11-17(13-19(20)21)26-15-16-7-3-1-4-8-16/h1-14H,15H2 |
Clé InChI |
GIVKODZVGGDMCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3I)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)
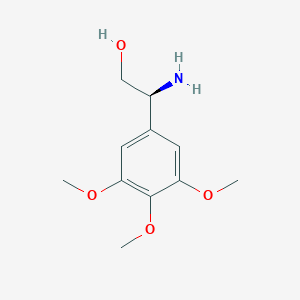
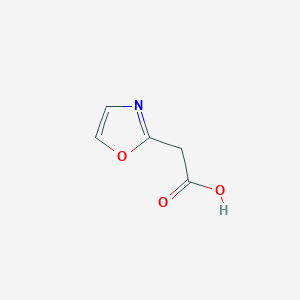
![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)
![2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13555469.png)

![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
